Comprehensive Technical Guide: Pharmacological Properties and Applications of Ac-RCGVPD-NH2 (MMP-3 Inhibitor)
Comprehensive Technical Guide: Pharmacological Properties and Applications of Ac-RCGVPD-NH2 (MMP-3 Inhibitor)
Executive Summary
The synthetic hexapeptide Ac-Arg-Cys-Gly-Val-Pro-Asp-NH2 (Ac-RCGVPD-NH2) is a highly potent, biomimetic inhibitor of Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1)[1]. By exploiting the evolutionary conservation of the MMP prodomain, this peptide acts as an exogenous regulatory switch, offering researchers a highly specific tool for interrogating extracellular matrix (ECM) remodeling, tumor microenvironment dynamics, and protease biochemistry[2][3]. This whitepaper synthesizes the structural logic, kinetic properties, and validated experimental methodologies required to deploy this peptide effectively in advanced in vitro models.
Structural Biochemistry and the "Cysteine Switch" Mechanism
Matrix metalloproteinases are secreted as inactive zymogens. Their latency is maintained by an 81-amino acid prodomain containing a highly conserved 12-amino acid sequence (MRKPRC 75 GVPDVG)[3]. The latency mechanism, known as the "cysteine switch," relies on the sulfhydryl group of the conserved Cys 75 residue coordinating directly with the catalytic zinc ion (Zn 2+ ) in the active site, sterically blocking substrate access[2].
Ac-RCGVPD-NH2 was rationally designed to mimic this autoinhibitory domain. When introduced to active, mature MMP-3, the peptide inserts into the catalytic cleft. Structure-activity relationship (SAR) studies have demonstrated that two residues are absolutely critical for this inhibition:
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Cys 75 : Provides the essential sulfur atom for zinc coordination[3].
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Val 77 : Dictates the conformational flexibility and spatial geometry required to align the thiol group with the active-site zinc[3].
Because the peptide relies on precise spatial geometry rather than brute-force metal chelation (unlike broad-spectrum hydroxamate inhibitors), it offers a refined mechanism of action that minimizes off-target metalloproteinase silencing.
Fig 1: Mechanism of MMP-3 inhibition via biomimetic cysteine switch coordination.
Quantitative Pharmacodynamics and Physicochemical Profile
To ensure reproducibility in biochemical assays, it is critical to understand the physical limits and kinetic parameters of Ac-RCGVPD-NH2. The peptide exhibits potent inhibition in the low micromolar to nanomolar range, depending on the substrate and assay conditions[1][2][4].
Table 1: Physicochemical Properties
| Property | Specification | Rationale / Impact |
| Sequence | Ac-Arg-Cys-Gly-Val-Pro-Asp-NH2 | N-terminal acetylation and C-terminal amidation prevent exopeptidase degradation. |
| CAS Number | 158841-76-0[1] | Unique identifier for reagent sourcing. |
| Molecular Weight | 686.80 g/mol [5] | Required for precise molarity calculations. |
| Formula | C 27 H 46 N 10 O 9 S[5] | Highlights the single sulfur atom critical for Zn 2+ binding. |
| Solubility (Organic) | ~30 mg/mL in DMSO/EtOH[6] | Primary stock formulation. |
| Solubility (Aqueous) | ~10 mg/mL in PBS (pH 7.2)[6] | Working dilution limit; requires immediate use. |
Table 2: Kinetic Parameters
| Target Enzyme | Parameter | Value | Reference |
| MMP-3 (Stromelysin-1) | Ki (Inhibition Constant) | 95 nM | Echelon Biosciences[1] |
| MMP-3 (Stromelysin-1) | IC50 | 5 µM - 10 µM | Fisher Sci / PubMed[2][4] |
(Note: Variations between Ki and IC50 values are typical and depend heavily on the specific fluorogenic substrate concentration and enzyme purity used in the respective laboratory assays).
Experimental Methodologies: A Self-Validating Framework
As a Senior Application Scientist, I emphasize that the failure of peptide inhibitors in cell-based assays is rarely due to the peptide itself, but rather improper handling that compromises its active functional groups. The sulfhydryl (-SH) group on Cys 75 is highly susceptible to rapid oxidation in aqueous environments, which leads to disulfide dimerization and complete loss of zinc-coordinating capacity.
Protocol 1: Reconstitution and Storage (Zero-Oxidation Methodology)
Objective: Prepare a stable stock solution while preserving the reduced state of the cysteine residue.
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Solvent Preparation: Aliquot 1 mL of anhydrous DMSO or Ethanol. Purge the solvent with an inert gas (Nitrogen or Argon) for 5 minutes to displace dissolved oxygen[6].
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Dissolution: Add the purged solvent to the lyophilized Ac-RCGVPD-NH2 powder to create a 10 mM stock solution. Pipette gently to avoid introducing air bubbles.
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Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots to prevent freeze-thaw cycles.
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Aqueous Dilution (Critical Step): Only dilute into aqueous buffers (e.g., PBS or cell culture media) immediately prior to the experiment. Do not store aqueous solutions for more than 24 hours[6].
Protocol 2: Modulating Tumor Invasion (The MDA-MB-231 Paradox)
Ac-RCGVPD-NH2 is a powerful probe for uncovering complex, counter-intuitive biological pathways. For example, in highly aggressive MDA-MB-231 breast cancer cells, MMP-3 actually protects against tumor invasion by rapidly degrading plasminogen into angiostatin-like fragments, which limits laminin degradation[8]. Using Ac-RCGVPD-NH2 blocks this protective MMP-3 activity, thereby restoring the invasive capacity of the cells[8].
Step-by-Step Invasion Assay Workflow:
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Matrix Preparation: Coat transwell inserts (8 µm pore size) with reconstituted basement membrane (Matrigel) and hydrate for 2 hours at 37°C.
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Cell Starvation: Culture MDA-MB-231 cells in serum-free media for 12 hours prior to the assay to synchronize cell states.
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Treatment Preparation: Prepare serum-free media containing 10 µM Ac-RCGVPD-NH2. Prepare a vehicle control (DMSO equivalent) and a positive control (e.g., broad-spectrum MMP inhibitor GM6001).
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Seeding: Seed 5×104 cells into the upper chamber in the presence of the peptide or controls. Add chemoattractant (10% FBS media) to the lower chamber.
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Incubation: Incubate for 24 hours at 37°C, 5% CO 2 .
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Quantification: Swab the upper chamber to remove non-invading cells. Fix, stain (e.g., Crystal Violet), and count the invading cells on the underside of the membrane using brightfield microscopy.
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Validation Logic: If the assay is successful, the Ac-RCGVPD-NH2 treated group will show increased invasion compared to the vehicle control, validating that the peptide successfully impaired MMP-3-mediated plasminogen degradation[8].
Fig 2: Experimental workflow for MDA-MB-231 invasion assay using Ac-RCGVPD-NH2.
Conclusion
Ac-RCGVPD-NH2 represents a triumph of rational, biomimetic drug design. By co-opting the endogenous latency mechanism of matrix metalloproteinases, it provides a highly targeted approach to MMP-3 inhibition[2][3]. For researchers, the key to unlocking its full potential lies in rigorous handling protocols—specifically the prevention of cysteine oxidation—and a deep understanding of the context-dependent roles of MMP-3 in tissue remodeling and oncology[6][8].
References
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PubMed (National Institutes of Health). Peptides based on the conserved predomain sequence of matrix metalloproteinases inhibit human stromelysin and collagenase. Retrieved from: [Link]
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PubMed (National Institutes of Health). Potent peptide inhibitors of stromelysin based on the prodomain region of matrix metalloproteinases. Retrieved from:[Link]
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PubMed (National Institutes of Health). Inhibition of human MDA-MB-231 breast cancer cell invasion by matrix metalloproteinase 3 involves degradation of plasminogen. Retrieved from:[Link]
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Tebu-Bio. MMP-3 Inhibitor 1 - 5 mg. Retrieved from:[Link]
Sources
- 1. MMP-3 Inhibitor 1 - Echelon Biosciences [echelon-inc.com]
- 2. Peptides based on the conserved predomain sequence of matrix metalloproteinases inhibit human stromelysin and collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent peptide inhibitors of stromelysin based on the prodomain region of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzo Life Sciences MMP-3 inhibitor (5mg). CAS: 158841-76-0, Quantity: Each | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tebubio.com [tebubio.com]
- 8. Inhibition of human MDA-MB-231 breast cancer cell invasion by matrix metalloproteinase 3 involves degradation of plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
